molecular formula C22H21N3O5 B583264 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione CAS No. 556801-12-8

2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione

Numéro de catalogue: B583264
Numéro CAS: 556801-12-8
Poids moléculaire: 407.4 g/mol
Clé InChI: LBHMAZUZAAFYFG-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione (CAS: 446292-08-6) is a synthetic oxazolidinone derivative with the molecular formula C₂₂H₁₉N₃O₆ and a molar mass of 421.41 g/mol. It is characterized by a central oxazolidinone ring substituted with a morpholinylphenyl group and an isoindole-1,3-dione moiety. Its synthesis involves sequential steps of dissolution, heating, reaction, filtration, and drying, yielding a high-purity product (99.78%) with a melting point of 223°C .

Méthodes De Préparation

Structural Overview and Key Synthetic Challenges

The target molecule features a chiral oxazolidinone core ((5S)-configuration) linked to a 4-(4-morpholinyl)phenyl group and an isoindole-1,3-dione moiety via a methylene bridge. Key challenges include:

  • Stereoselective formation of the oxazolidinone ring.

  • Regioselective coupling of the morpholinylphenyl group.

  • Stability considerations for the isoindole-1,3-dione under reaction conditions.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be divided into three fragments (Figure 1):

  • Oxazolidinone core : Derived from (S)-epichlorohydrin or analogous chiral epoxides.

  • 4-(4-Morpholinyl)phenyl group : Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Isoindole-1,3-dione : Synthesized from phthalic anhydride derivatives.

The methylene bridge is typically formed through alkylation or Mitsunobu reactions.

Synthesis of the Oxazolidinone Core

Stereoselective Epoxide Formation

The (5S)-oxazolidinone is synthesized from (S)-epichlorohydrin. In US9643939B1 , phthalimide reacts with (S)-epichlorohydrin in the presence of diethylamine to yield (S)-1-chloro-3-phthalimido-2-propanol . Cyclization using sodium hydride (NaH) in tetrahydrofuran (THF) forms the oxazolidinone ring .

Reaction Conditions :

  • Solvent : THF or ethyl acetate.

  • Base : NaH (2.5 equiv) at 0–5°C.

  • Yield : 78–85% .

Functionalization with 4-(4-Morpholinyl)phenyl Group

The aryl group is introduced via Ullmann coupling or SNAr. US9643939B1 discloses reacting 3-fluoro-4-morpholinylphenylcarbamate with the oxazolidinone intermediate using potassium iodide (KI) in dimethylformamide (DMF) at 100°C .

Key Parameters :

  • Catalyst : KI (1.2 equiv).

  • Temperature : 100°C, 12–16 hours.

  • Yield : 65–72% .

Synthesis of the Isoindole-1,3-dione Moiety

Phthalimide Derivatives

Dimethyl 3-amino-4-hydroxyphthalate is hydrolyzed to 3-amino-4-hydroxyphthalic acid using sodium hydroxide (NaOH) in ethanol/water (1:4) . Subsequent dehydration with acetic anhydride forms the isoindole-1,3-dione .

Optimized Conditions :

  • Hydrolysis : 70°C, 6 hours (NaOH, 2.5 equiv) .

  • Cyclization : Acetic acid, 120°C, 3 hours .

  • Overall Yield : 82–88% .

Coupling of Fragments

Alkylation of Oxazolidinone with Isoindole-1,3-dione

The methylene bridge is formed via nucleophilic substitution. US9643939B1 employs (S)-glycidyl phthalimide reacting with the oxazolidinone intermediate in methanol/water with methylamine .

Procedure :

  • Reactants : (S)-glycidyl phthalimide (1.0 equiv), oxazolidinone (1.1 equiv).

  • Solvent : Methanol/water (1:4).

  • Base : Methylamine (50% solution).

  • Yield : 68–75% .

Purification and Crystallization

The crude product is purified via recrystallization from ethyl acetate, yielding >99% purity .

Comparative Analysis of Methodologies

Step Method Conditions Yield
Oxazolidinone FormationNaH/THF cyclization 0–5°C, 2 hours78–85%
Aryl CouplingKI/DMF 100°C, 14 hours65–72%
Isoindole SynthesisNaOH hydrolysis 70°C, 6 hours82–88%
Final AlkylationMethylamine/MeOH-H₂O 25–30°C, 3 hours68–75%

Critical Process Considerations

Stereochemical Integrity

The use of (S)-epichlorohydrin ensures >99% enantiomeric excess (ee) in the oxazolidinone core . Racemization is minimized by avoiding strong acids/bases during coupling.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates but require rigorous drying.

  • Triethylamine or diethylamine are preferred for deprotonation without side reactions .

Scalability and Industrial Feasibility

US9643939B1 highlights cost-effective reagents (KI instead of Pd catalysts) and aqueous workup steps suitable for large-scale production .

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Applications De Recherche Scientifique

2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death in cancer cells. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the compound is compared below with two analogs:

Table 1: Comparative Analysis of Key Compounds

Parameter Target Compound Compound in Compound in (Representative)
CAS Number 446292-08-6 477845-34-4 Not specified (Oxazolidinone derivative)
Molecular Formula C₂₂H₁₉N₃O₆ C₁₈H₉FN₂O₃S₂ Likely similar oxazolidinone backbone
Key Substituents Morpholinylphenyl, oxazolidinone, isoindole-dione Fluorophenyl, thiazolidinone, sulfanylidene Phenyl, oxazolidinone, carboxamide
Molar Mass (g/mol) 421.41 384.4 Variable (~400–450)
Melting Point 223°C Not reported Not reported
Pharmacological Notes High purity (99.78%) suggests stability for formulation; oxazolidinones often target bacterial protein synthesis Thiazolidinone-sulfanylidene group may enhance antioxidant or antidiabetic activity Formulated with solubilizers (e.g., cellulose) for enhanced bioavailability

Structural and Functional Differences

Oxazolidinone vs. Thiazolidinone Backbone: The target compound’s oxazolidinone core (C₂₂H₁₉N₃O₆) is structurally distinct from the thiazolidinone-sulfanylidene system in the analog from (C₁₈H₉FN₂O₃S₂). Oxazolidinones are known for antimicrobial activity (e.g., linezolid), while thiazolidinones are associated with antidiabetic (e.g., rosiglitazone) or anticancer applications .

Activité Biologique

2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as an intermediate in the synthesis of rivaroxaban, exhibits significant biological activity primarily as an anticoagulant. This compound is crucial in the development of direct factor Xa inhibitors, which are essential in managing thromboembolic disorders.

Chemical Structure

The chemical structure of this compound is characterized by a complex arrangement of rings and functional groups that contribute to its biological properties. The molecular formula is C22H19N3O6C_{22}H_{19}N_{3}O_{6}, and it features an isoindole moiety fused with an oxazolidinone structure.

The primary mechanism through which this compound exerts its biological effects is by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The structural components of the compound enhance its binding affinity to the active site of factor Xa.

Biological Activity Data

Biological Activity Effect Reference
Factor Xa InhibitionSignificant reduction in thrombin generation
Anticoagulant ActivityEffective in preventing venous thromboembolism
Toxicity ProfileLow toxicity observed in preclinical studies

Case Study 1: Efficacy in Thrombosis Models

In a study involving animal models of thrombosis, administration of rivaroxaban (which incorporates this compound) demonstrated a marked decrease in thrombus formation compared to controls. The study highlighted the compound's ability to maintain anticoagulation without significantly increasing bleeding risk.

Case Study 2: Pharmacokinetics and Safety

A clinical trial evaluated the pharmacokinetics of rivaroxaban, revealing that the compound's absorption and metabolism are favorable for oral administration. Results indicated a half-life suitable for once-daily dosing, with minimal adverse effects reported among participants.

Research Findings

Recent studies have focused on optimizing the synthesis and purity of this compound to enhance its efficacy as a pharmaceutical agent. Impurities identified during synthesis have been effectively removed through recrystallization techniques, ensuring high-quality production for clinical use.

Q & A

Q. Basic: What are the standard synthetic routes for 2-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Oxazolidinone formation : Reacting a morpholinyl-substituted phenyl precursor with a chiral epoxide under basic conditions to form the oxazolidinone core .

Isoindole-dione coupling : Introducing the isoindole-dione moiety via nucleophilic substitution or Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) .

Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves purity .

Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yields at controlled exotherms
SolventAcetic acid or DMFPolar aprotic solvents enhance reactivity
Reaction Time3–5 hoursProlonged time increases side products

Q. Advanced: How can crystallization challenges for this compound be addressed to improve single-crystal X-ray diffraction (SCXRD) outcomes?

Methodological Answer :
Crystallization issues often arise from the compound’s conformational flexibility. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., DMF/ethyl acetate) to modulate polarity .
  • Seeding : Introduce pre-formed microcrystals to guide nucleation.
  • Temperature Gradients : Slow cooling from 60°C to 4°C enhances crystal lattice stability .
    SCXRD analysis confirms the (5S)-stereochemistry and oxazolidinone-morpholine spatial arrangement, critical for validating synthetic accuracy .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer :

  • 1H/13C NMR : Assign signals for the morpholinyl phenyl (δ 3.5–3.7 ppm, multiplet) and isoindole-dione carbonyls (δ 167–170 ppm) .
  • IR Spectroscopy : Confirm oxazolidinone C=O stretches (~1750 cm⁻¹) and morpholine C-N vibrations (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (exact mass: ~409.15 g/mol) .

Resolving Data Contradictions :

  • Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.
  • Compare experimental IR/Raman data with computational (DFT) simulations .

Q. Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

  • Molecular Docking : Screen against targets like bacterial elongation factor Tu (common for oxazolidinone antibiotics) using AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., morpholinyl group’s electron-donating properties) with MIC values .
  • MD Simulations : Assess binding stability over 100 ns trajectories to prioritize synthetic targets .

Q. Basic: What in vitro assays are suitable for preliminary evaluation of antibacterial activity, and how are false positives minimized?

Methodological Answer :

  • Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Include linezolid (positive control) and solvent-only (negative control) .
  • False Positive Mitigation :
    • Pre-filter compounds to remove aggregators (0.22 μm membrane).
    • Confirm target engagement via β-galactosidase reporter assays .

Q. Advanced: How should researchers address contradictory results between enzymatic inhibition and whole-cell assays?

Methodological Answer :
Contradictions may arise from poor membrane permeability or efflux pump activity. Steps include:

Permeability Assessment : Use Caco-2 cell monolayers to measure Papp (apparent permeability).

Efflux Inhibition : Co-administer with verapamil (P-gp inhibitor) .

Metabolite Profiling : LC-MS/MS to detect intracellular compound degradation .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer :

  • HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid (70:30), λ = 254 nm .

  • Sample Preparation : Protein precipitation with acetonitrile (4:1 ratio) .

  • Validation Parameters :

    ParameterRequirement
    LinearityR² > 0.995
    LOD≤0.1 μg/mL
    Recovery85–115%

Q. Advanced: How can reaction engineering principles improve scalability of the synthesis?

Methodological Answer :

  • Flow Chemistry : Continuous processing reduces exothermic risks and improves mixing .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology .
  • In-line PAT : Use FTIR or Raman probes for real-time monitoring .

Q. Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Q. Advanced: How can researchers resolve ambiguities in the stereochemical assignment of the oxazolidinone core?

Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm (5S)-configuration .
  • Anomalous X-ray Scattering : Utilize Cu-Kα radiation to enhance chiral center resolution .

Propriétés

Numéro CAS

556801-12-8

Formule moléculaire

C22H21N3O5

Poids moléculaire

407.4 g/mol

Nom IUPAC

2-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H21N3O5/c26-20-18-3-1-2-4-19(18)21(27)25(20)14-17-13-24(22(28)30-17)16-7-5-15(6-8-16)23-9-11-29-12-10-23/h1-8,17H,9-14H2/t17-/m1/s1

Clé InChI

LBHMAZUZAAFYFG-QGZVFWFLSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

SMILES isomérique

C1COCCN1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

SMILES canonique

C1COCCN1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.